Loreclezole, chemically known as (Z)-1-[2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole, is a synthetic compound recognized for its anticonvulsant properties. [] In scientific research, Loreclezole serves as a valuable tool to investigate the functionality and pharmacology of γ-aminobutyric acid type A (GABAA) receptors. [, ] This is primarily due to its unique subunit-selective action on GABAA receptors, showing a preference for receptors containing the β2 or β3 subunit over those with the β1 subunit. [, ] This selectivity makes it a powerful tool for discriminating between different GABAA receptor subpopulations within the brain. []
Loreclezole features a complex molecular structure characterized by its triazole ring system. The presence of chlorine atoms contributes to its unique properties and interactions with biological targets.
The compound's three-dimensional conformation allows it to effectively interact with GABA A receptors, enhancing its pharmacological effects .
Loreclezole undergoes various chemical reactions primarily related to its interactions with GABA A receptors. It exhibits antiseizure activity through modulation of chloride ion currents when GABA is present.
These reactions underscore loreclezole's role as an important candidate for further development in treating seizure disorders .
Loreclezole functions by binding to specific sites on the GABA A receptor, resulting in enhanced receptor activity without directly activating the receptor itself. This mechanism is notably different from traditional benzodiazepines.
Loreclezole has significant potential in various scientific applications, particularly in the field of neurology.
The ongoing research into loreclezole’s pharmacodynamics and pharmacokinetics continues to reveal its potential as a therapeutic agent .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2